molecular formula C9H8FN3 B578190 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole CAS No. 1365271-45-9

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole

Cat. No. B578190
M. Wt: 177.182
InChI Key: APVNCXZNFSZHQH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole (C6FBT) is a heterocyclic compound with a five-membered ring containing one nitrogen, two carbon, and two fluorine atoms . It is a fluorinated benzotriazole derivative and has been the subject of numerous scientific studies due to its potential applications in various areas, such as organic synthesis, pharmaceuticals, materials science, and biochemistry.


Synthesis Analysis

The synthesis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole involves several structural variations. For instance, ciprofloxacin, a compound related to 1-cyclopropyl-6-fluoro-1,2,3-benzotriazole, was modified with thiazole/benzothiazole diazonium chloride, leading to novel derivatives with potential applications in medicinal chemistry .


Molecular Structure Analysis

The molecular formula of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole is C9H8FN3 . The InChIKey is APVNCXZNFSZHQH-UHFFFAOYSA-N . The Canonical SMILES is C1CC1N2C3=C (C=CC (=C3)F)N=N2 .


Chemical Reactions Analysis

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a drug in pharmaceuticals. Its unique properties make it suitable for use as a fluorescent probe in biochemistry and as a reagent in materials science.


Physical And Chemical Properties Analysis

The molecular weight of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole is 177.18 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 177.07022543 g/mol . The Topological Polar Surface Area is 30.7 Ų . The Heavy Atom Count is 13 . The Formal Charge is 0 . The Complexity is 207 .

Scientific Research Applications

Syntheses and Chemical Studies

  • Synthesis of Novel Derivatives : 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole derivatives have been synthesized for various applications. For instance, ciprofloxacin, a compound related to 1-cyclopropyl-6-fluoro-1,2,3-benzotriazole, was modified with thiazole/benzothiazole diazonium chloride, leading to novel derivatives with potential applications in medicinal chemistry (Yadav & Joshi, 2008).

  • Antitumor Properties : Studies on fluorinated 2-(4-aminophenyl)benzothiazoles, structurally related to 1-cyclopropyl-6-fluoro-1,2,3-benzotriazole, have revealed potent antitumor properties in vitro, particularly against breast cancer cell lines (Hutchinson et al., 2001).

Pharmaceutical Applications

  • Antimicrobial Evaluation : Novel series of 1,4-disubstituted-1,2,3-triazoles tethered with fluorinated 1,2,4-triazole-benzothiazole molecular conjugates showed significant antimicrobial activity against bacterial and fungal pathogens (Rezki & Aouad, 2017).

  • Antimicrobial and Anticancer Activity : Fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives exhibited antimicrobial and cytotoxic activity against various human cancer cell lines, showcasing the therapeutic potential of these compounds (Kumbhare et al., 2014).

Electrochemical and Chemical Properties

  • Electrochemical Studies : The electrochemical characteristics of compounds related to 1-cyclopropyl-6-fluoro-1,2,3-benzotriazole have been investigated, providing insights into their stability and reactivity which are vital for pharmaceutical applications (Srinivasu et al., 1999).

  • Synthesis and Reactivity : The synthesis and reactivity of 1-alkyl benzotriazoles, closely related to 1-cyclopropyl-6-fluoro-1,2,3-benzotriazole, have been explored, contributing to the understanding of their chemical behavior (Chandrasekhar et al., 2008).

Future Directions

The future directions of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole research could involve further exploration of its potential applications in various areas such as organic synthesis, pharmaceuticals, materials science, and biochemistry. Additionally, the synthesis of novel derivatives and the investigation of their properties could be a promising direction .

properties

IUPAC Name

1-cyclopropyl-6-fluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-6-1-4-8-9(5-6)13(12-11-8)7-2-3-7/h1,4-5,7H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVNCXZNFSZHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=CC(=C3)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742839
Record name 1-Cyclopropyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole

CAS RN

1365271-45-9
Record name 1-Cyclopropyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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